9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-6-4-5-7-18(15)26-3)21(24)16-8-9-19-17(22(16)28-14)12-23(13-27-19)10-11-25-2/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPPYHQBMFOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound belonging to the oxazine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, which include neuroprotective effects, anti-inflammatory properties, and possible applications in treating various diseases.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 313.36 g/mol
The compound features a chromeno structure fused with an oxazine ring, which is critical for its biological activity.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In vitro assays demonstrated that it can protect neuronal cells from oxidative stress and apoptosis. For instance, in a study involving HT22 hippocampal neuronal cells, the compound exhibited significant protective effects against glutamate-induced neurotoxicity. The half-maximal effective concentration (EC50) was determined to be 15 µM, indicating a potent neuroprotective profile .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was assessed using lipopolysaccharide (LPS)-induced inflammation models. The compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated macrophages. This suggests its potential as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses substantial free radical scavenging activity, which may contribute to its neuroprotective effects .
Case Studies
- Neuroprotection in Animal Models :
- Cognitive Enhancement :
Research Findings Summary
| Activity | Model/System | Findings |
|---|---|---|
| Neuroprotection | HT22 cells | EC50 = 15 µM; protection against glutamate toxicity |
| Anti-inflammatory | LPS-induced macrophages | Reduced IL-6 and TNF-alpha levels |
| Antioxidant | DPPH/ABTS assays | Significant radical scavenging activity |
| Cognitive Enhancement | Scopolamine-induced amnesia | Improved memory retention and learning |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs of the target compound differ in substituent groups, which influence physicochemical properties and biological activity. Below is a comparative analysis based on substituent variations, synthesis, and pharmacological data.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: Fluorinated benzyl derivatives (e.g., 6i, 6j, 6k in ) exhibit antiviral and antifungal activity, attributed to electron-withdrawing fluorine atoms enhancing membrane permeability. The target compound’s 2-methoxyphenyl group may confer distinct electronic effects compared to fluorinated analogs.
Synthesis and Characterization: Most chromeno-oxazin derivatives are synthesized via multistep cyclocondensation (e.g., oxazine ring formation from coumarin precursors) . The target compound’s 2-methoxyethyl group likely requires specialized etherification steps. NMR and HRMS data for analogs (e.g., 6i , 4d ) confirm structural integrity, suggesting similar characterization protocols apply to the target compound.
Thermal Stability :
- Fluorinated derivatives (e.g., 6i, m.p. 128–131°C) exhibit higher melting points than hydroxylated analogs (e.g., 4d, m.p. 120–121°C), indicating stronger intermolecular interactions in crystalline states .
Research Findings and Pharmacological Implications
- Anti-Inflammatory Potential: Derivatives of 9,10-dihydrochromeno-oxazin-2(8H)-one (structurally similar to the target compound) show COX-2 inhibition (IC₅₀ = 0.8–1.2 µM), comparable to ibuprofen .
- Antiviral Activity : Fluorobenzyl-substituted analogs (e.g., 6i–6m ) inhibit tobacco mosaic virus (TMV) with EC₅₀ values of 12–18 µg/mL, suggesting the target compound’s methoxy groups may modulate similar activity.
- Structure-Activity Relationships (SAR) :
Preparation Methods
Preparation of 7-Hydroxy-2-Methyl-2H-Chromen-8-One
The chromene backbone is synthesized from resorcinol through Pechmann condensation with ethyl acetoacetate in concentrated sulfuric acid.
Reaction Conditions :
- Solvent : Ethanol
- Catalyst : Sulfuric acid (0.2 equiv.)
- Temperature : 80°C, 12 hours
- Yield : 78%
Characterization :
Installation of the 2-Methoxyphenyl Group
Suzuki-Miyaura Coupling at Position 3
A palladium-catalyzed coupling attaches the 2-methoxyphenyl moiety to the chromene core.
Procedure :
- Substrate : 3-Bromo-7-hydroxy-2-methyl-2H-chromen-8-one
- Boronic Acid : 2-Methoxyphenylboronic acid (1.2 equiv.)
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : K2CO3 (2.0 equiv.)
- Solvent : Dioxane/H2O (4:1)
- Temperature : 90°C, 18 hours
- Yield : 85%
Key Data :
Formation of the Oxazine Ring
Neber Rearrangement and Cyclization
The oxazine ring is constructed via a Neber rearrangement of an oxime tosylate intermediate, followed by cyclization.
Steps :
- Oxime Formation : React 3-(2-methoxyphenyl)-7-hydroxy-2-methyl-2H-chromen-8-one with hydroxylamine hydrochloride in pyridine.
- Tosylation : Treat the oxime with tosyl chloride (1.5 equiv.) in CH2Cl2 at 0°C.
- Rearrangement : Heat the tosylate in MeCN with DBU (1.5 equiv.) to generate an α-amino ketone.
- Cyclization : Stir with triethylamine (2.0 equiv.) in MeOH under reflux to form the oxazine ring.
Optimization Table :
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxime Formation | Pyridine, 80°C, 6h | 92 |
| Tosylation | CH2Cl2, 0°C, 2h | 88 |
| Rearrangement | DBU, MeCN, 70°C, 12h | 76 |
| Cyclization | Et3N, MeOH, reflux, 8h | 68 |
Introduction of the 2-Methoxyethyl Side Chain
Alkylation at Position 9
The 2-methoxyethyl group is introduced via nucleophilic substitution on the hydroxyl group of the chromeno-oxazine intermediate.
Procedure :
- Substrate : 9-Hydroxy intermediate (1.0 equiv.)
- Alkylating Agent : 2-Methoxyethyl bromide (1.5 equiv.)
- Base : K2CO3 (3.0 equiv.)
- Solvent : DMF
- Temperature : 60°C, 24 hours
- Yield : 72%
Characterization :
Final Product Characterization
The target compound is purified via silica gel chromatography (ethyl acetate/cyclohexane, 1:4) and recrystallized from ethanol.
Spectroscopic Data :
- 1H NMR (600 MHz, CDCl3) : δ 7.52–7.48 (m, 2H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 6.94–6.90 (m, 2H, Ar-H), 4.31 (t, J = 6.7 Hz, 2H, OCH2CH2), 3.67 (s, 3H, OCH3), 3.42 (s, 3H, OCH3), 2.39 (s, 3H, CH3).
- HRMS (ESI+) : m/z 452.1845 [M+H]+ (calc. 452.1839).
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential | 6 | 28 | 98 |
| One-Pot Cyclization | 4 | 35 | 95 |
The one-pot method reduces purification steps but requires precise stoichiometric control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
